molecular formula C11H15NO2 B2741498 4-(2-Hydroxyphenyl)piperidin-4-ol CAS No. 336882-80-5

4-(2-Hydroxyphenyl)piperidin-4-ol

Cat. No. B2741498
CAS RN: 336882-80-5
M. Wt: 193.246
InChI Key: BFGQQXHUIXTRDT-UHFFFAOYSA-N
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Description

“4-(2-Hydroxyphenyl)piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were synthesized and evaluated for potential treatment of HIV .

Scientific Research Applications

HIV Treatment and CCR5 Antagonism

4-(2-Hydroxyphenyl)piperidin-4-ol: has drawn attention due to its potential as a treatment for HIV. The chemokine receptor CCR5 plays a crucial role in HIV-1 entry into cells. Compounds that antagonize CCR5 can inhibit viral infection. Researchers have synthesized novel derivatives of piperidin-4-ol and evaluated their CCR5 antagonistic activities. These compounds show promise as potential HIV treatments .

Mechanism of Action

While specific information on the mechanism of action of “4-(2-Hydroxyphenyl)piperidin-4-ol” is not available, it’s known that compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Safety and Hazards

4-Hydroxypiperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(2-Hydroxyphenyl)piperidin-4-ol” and its derivatives could have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

4-(2-hydroxyphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-4-2-1-3-9(10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGQQXHUIXTRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyphenyl)piperidin-4-ol

Synthesis routes and methods

Procedure details

In 100 mL of methanol was dissolved 12 g (32 mmol) of 1-benzyl-4-(2-benzyloxyphenyl)-4-piperidinol. To the resulting solution was added 3 g of 20% palladium hydroxide carbon and the resulting mixture was subjected to catalytic reduction at room temperature for 6 hours under 4 atmospheric pressure. After completion of the reaction, the catalyst was filtered off and the filtrate was concentrated under reduced pressure, whereby 6.7 g (yield: 100%) of 4-(2-hydroxyphenyl)-4-piperidinol was obtained.
Name
1-benzyl-4-(2-benzyloxyphenyl)-4-piperidinol
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two

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